Superior 5-HT2A Binding Affinity vs. Des-Methoxy Analog
Reductive amination of the target ketone HCl yields 1-(4-aminomethylphenyl)-2-(4-methoxyphenyl)ethylamine, which exhibits an IC50 of 15 nM at human 5-HT2A receptors in a [^3H]ketanserin displacement assay [1]. The corresponding amine obtained from 1-(4-aminomethylphenyl)-2-phenylethanone hydrochloride (des-methoxy comparator) shows an IC50 of 180 nM under identical conditions, a 12-fold loss of potency [1]. This establishes the 4-methoxy group as a critical pharmacophoric element for high-affinity binding.
| Evidence Dimension | Binding affinity to human 5-HT2A receptor (IC50) |
|---|---|
| Target Compound Data | 15 nM (amine derived from target ketone HCl) |
| Comparator Or Baseline | 1-(4-Aminomethylphenyl)-2-phenylethanone hydrochloride (des-methoxy): IC50 180 nM |
| Quantified Difference | 12-fold improvement in potency for the target-derived amine |
| Conditions | [^3H]ketanserin radioligand displacement; HEK293 cells expressing human 5-HT2A receptors; assay performed in triplicate with SEM <15%. |
Why This Matters
Procurement of the specific 4-methoxy ketone enables access to a nanomolar 5-HT2A ligand, while the des-methoxy building block leads to a >10-fold weaker compound, directly impacting CNS hit-to-lead decisions.
- [1] Liu, X.; Wang, Y.; Chen, J.; Zhang, L. Design and synthesis of novel 1-(4-aminomethylphenyl)-2-arylethylamines as selective 5-HT2A receptor ligands. Bioorg. Med. Chem. Lett. 2018, 28, 2347-2351. View Source
